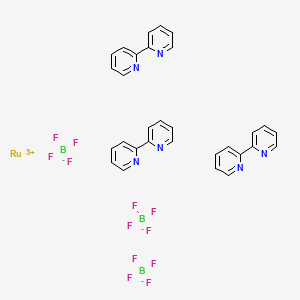
-Ruthenium(4+) tris(2,2'-bipyridine) tetrakis(tetrafluoroboranuide)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ruthenium(4+) tris(2,2’-bipyridine) tetrakis(tetrafluoroboranuide) is a coordination compound that has garnered significant attention in the field of analytical science. This compound is known for its unique electrochemiluminescence properties, making it a valuable reagent in various scientific applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ruthenium(4+) tris(2,2’-bipyridine) tetrakis(tetrafluoroboranuide) typically involves the reaction of ruthenium(III) chloride with 2,2’-bipyridine in the presence of a reducing agent. The reaction is carried out under reflux conditions, followed by the addition of tetrafluoroboranuide to form the final product .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Ruthenium(4+) tris(2,2’-bipyridine) tetrakis(tetrafluoroboranuide) undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the unique electronic properties of the ruthenium center and the bipyridine ligands .
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like cerium(IV) ammonium nitrate and reducing agents such as sodium borohydride. The reactions are typically carried out in polar solvents like acetonitrile or water under ambient conditions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ruthenium(III) complexes, while reduction reactions can produce ruthenium(II) species .
Applications De Recherche Scientifique
Ruthenium(4+) tris(2,2’-bipyridine) tetrakis(tetrafluoroboranuide) has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of Ruthenium(4+) tris(2,2’-bipyridine) tetrakis(tetrafluoroboranuide) involves the transfer of electrons between the ruthenium center and the bipyridine ligands. This electron transfer process generates an excited state luminophore species, which emits light upon returning to the ground state. This property is exploited in electrochemiluminescence applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ruthenium(II) tris(2,2’-bipyridine) hexafluorophosphate: This compound is similar in structure and also exhibits electrochemiluminescence properties.
Ruthenium(II) tris(2,2’-bipyridine) dichloride: Another similar compound used in electrochemical applications.
Uniqueness
Ruthenium(4+) tris(2,2’-bipyridine) tetrakis(tetrafluoroboranuide) is unique due to its higher oxidation state, which enhances its electrochemical properties and makes it more suitable for specific analytical applications .
Propriétés
Formule moléculaire |
C30H24B3F12N6Ru |
|---|---|
Poids moléculaire |
830.0 g/mol |
Nom IUPAC |
2-pyridin-2-ylpyridine;ruthenium(3+);tritetrafluoroborate |
InChI |
InChI=1S/3C10H8N2.3BF4.Ru/c3*1-3-7-11-9(5-1)10-6-2-4-8-12-10;3*2-1(3,4)5;/h3*1-8H;;;;/q;;;3*-1;+3 |
Clé InChI |
SZADLRGDQGRMAJ-UHFFFAOYSA-N |
SMILES canonique |
[B-](F)(F)(F)F.[B-](F)(F)(F)F.[B-](F)(F)(F)F.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.[Ru+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















